2-Ethyl-5-hydroxybenzonitrile
Description
Contextual Significance within Aromatic Nitrile and Phenolic Chemistry
The chemical architecture of 2-Ethyl-5-hydroxybenzonitrile places it at the intersection of two significant classes of organic compounds: aromatic nitriles and phenols. Aromatic nitriles, characterized by a cyano (-C≡N) group bonded to an aromatic ring, are pivotal intermediates in the synthesis of a wide array of products, including pharmaceuticals and agrochemicals. ontosight.ai The nitrile group's electronic properties and reactivity are subjects of extensive research.
Phenols, compounds with a hydroxyl (-OH) group directly attached to an aromatic ring, are fundamental in industrial synthesis and are prevalent in many natural products. researchgate.net The interplay between the hydroxyl group and the aromatic ring gives rise to unique chemical behaviors, such as acidity and susceptibility to electrophilic substitution. rushim.ru The presence of both these functional groups in this compound results in a compound with a rich and complex reactivity profile, making it a molecule of considerable interest for synthetic and mechanistic studies.
Scope and Objectives of Research on this compound
Current research on this compound is primarily focused on understanding its synthesis, and its utility as a building block in the creation of more complex molecules. Scientists are exploring efficient and environmentally benign methods for its preparation. A key objective is to leverage its distinct functional groups for the targeted synthesis of novel compounds with potential applications in various fields of chemical science.
Historical Development of Benzonitrile (B105546) and Hydroxylated Aromatic Compound Research Relevant to this compound
The study of benzonitriles and hydroxylated aromatic compounds has a long and rich history. The first observation of benzonitrile, the parent compound of the benzonitrile family, dates back to the mid-19th century. frontiersin.org Over the years, extensive research has been dedicated to understanding the synthesis and reactivity of benzonitriles, with significant advancements in areas like catalytic cyanation reactions. acs.orggrafiati.com For instance, the development of ammoxidation processes for producing phthalonitrile (B49051) and benzonitrile was a notable technological achievement. shokubai.co.jp
Similarly, the chemistry of phenols has been a cornerstone of organic chemistry since the 19th century, with Friedlieb Ferdinand Runge first isolating phenol (B47542) from coal tar in 1834. researchgate.net Research into the functionalization of phenols continues to evolve, with modern methods focusing on selective C-H bond activation to introduce new functionalities onto the aromatic ring. researchgate.net The historical progression in understanding these two fundamental classes of compounds has laid the groundwork for investigating multifunctional molecules like this compound.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
The following table summarizes key physicochemical properties of this compound and structurally related compounds, providing a comparative overview of their molecular characteristics.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C9H9NO | 147.17 |
| 2-Ethyl-5-nitrobenzaldehyde | C9H9NO3 | 179.17 nih.gov |
| 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO | 198.02 nih.gov |
| 4-Bromo-2-hydroxybenzonitrile (B1282075) | C7H4BrNO | 198.02 |
| 2-Ethyl-5-(1-hydroxypropan-2-yl)benzonitrile | C12H15NO | 189.25 nih.gov |
Detailed Research Findings
Recent studies have highlighted the utility of 2-hydroxybenzonitriles, including derivatives like this compound, in domino reactions for the synthesis of complex heterocyclic structures. For example, a ZnCl2-promoted reaction between 2-hydroxybenzonitriles and ketones has been developed to produce 1,3-benzoxazin-4-ones, which are important scaffolds in medicinal chemistry. rsc.org This type of research underscores the potential of this compound as a versatile precursor in organic synthesis.
The synthesis of hydroxylated benzonitriles often involves multi-step processes. For instance, the preparation of 4-bromo-2-hydroxybenzonitrile has been achieved by the demethylation of 4-bromo-2-methoxy-benzonitrile using aluminum chloride. Another approach involves the bromination of 5-hydroxybenzonitrile to yield 2-bromo-5-hydroxybenzonitrile. biosynth.com These methods provide insights into potential synthetic routes for this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-5-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-7-3-4-9(11)5-8(7)6-10/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIVWSHGUSDXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Ethyl 5 Hydroxybenzonitrile and Its Analogs
Retrosynthetic Analysis of 2-Ethyl-5-hydroxybenzonitrile
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several disconnections can be envisioned.
C-CN Bond Disconnection: The most common approach involves disconnecting the nitrile group. This leads back to a precursor such as a halogenated or diazotized 4-ethylphenol. This strategy relies on well-established methods for introducing a cyano group onto an aromatic ring.
C-OH Bond Disconnection: Alternatively, disconnecting the hydroxyl group could lead to a 2-ethylbenzonitrile derivative that would require a hydroxylation step. This can be achieved through methods like the Sandmeyer reaction, starting from an appropriate aminobenzonitrile.
C-Ethyl Bond Disconnection: Cleavage of the ethyl group bond is also a possibility, suggesting a Friedel-Crafts type reaction on a precursor like 3-hydroxybenzonitrile. However, controlling the regioselectivity of such an electrophilic aromatic substitution can be challenging due to the directing effects of the existing hydroxyl and nitrile groups.
Based on the reliability and predictability of available reactions, the most logical and strategically sound approaches typically involve the formation of the C-CN bond as the final key step, starting from a functionalized 4-ethylphenol.
Conventional Synthetic Routes to this compound and its Structural Motifs
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction generally proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. scranton.edulibretexts.org A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com These EWGs are necessary to activate the ring towards nucleophilic attack by making it electron-deficient and to stabilize the negative charge of the intermediate. libretexts.orgchemistrysteps.com
In the case of this compound, the substituents (hydroxyl and ethyl groups) are electron-donating. Therefore, a direct synthesis using a standard SNAr reaction to introduce one of these groups onto a precursor already containing the others is not a viable strategy. The absence of activating EWGs makes the aromatic ring inert to conventional SNAr conditions. chemistrysteps.com
The introduction of a nitrile group is a pivotal step in many synthetic pathways. This can be accomplished by the cyanation of either precursor phenols or halogenated aromatics.
Cyanation of Halogenated Aromatics: A common route involves the displacement of a halide from an aryl halide. The Rosenmund-von Braun reaction, which uses copper(I) cyanide, is a classic method for this transformation. A plausible precursor for this compound would be 2-bromo-4-ethylphenol or a protected version thereof. More modern approaches utilize palladium-catalyzed cyanation reactions, which often proceed under milder conditions with a broader substrate scope.
Direct Cyanation of Phenols: Direct cyanation of phenols offers a more atom-economical route. One such method involves a Lewis acid-promoted, site-selective cyanation. rsc.org For example, a phenol (B47542) can react with a cyanating agent like methylthiocyanate in the presence of aluminum chloride and boron trifluoride etherate to yield a 2-hydroxybenzonitrile (B42573). rsc.org Applying this to 4-ethylphenol would require careful control of reaction conditions to ensure the desired regioselectivity at the position ortho to the hydroxyl group. Another strategy is the conversion of phenols into aryl cyanates, which can then be rearranged or further transformed. orgsyn.org
| Strategy | Precursor | Key Reagents | Transformation |
| Rosenmund-von Braun | 2-Bromo-4-ethylphenol | CuCN | Ar-Br → Ar-CN |
| Palladium-Catalyzed | 2-Bromo-4-ethylphenol | Pd catalyst, Cyanide source (e.g., Zn(CN)₂) | Ar-Br → Ar-CN |
| Lewis Acid-Promoted | 4-Ethylphenol | CH₃SCN, AlCl₃, BF₃·OEt₂ | Ar-OH → HO-Ar-CN |
The Sandmeyer reaction is a versatile and powerful method for synthesizing aryl halides, cyanides, and phenols from aryl diazonium salts, which are themselves prepared from aromatic amines. wikipedia.orglscollege.ac.inbyjus.com This reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.orglscollege.ac.in The transformation involves the conversion of an aromatic amino group into a diazonium salt using nitrous acid, followed by displacement of the diazonium group with a nucleophile in the presence of a copper(I) salt catalyst. masterorganicchemistry.comorganic-chemistry.org
A potential synthetic route to this compound using this methodology could start from 2-amino-4-ethylphenol.
Diazotization: The amino group of 2-amino-4-ethylphenol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.
Cyanation: The resulting diazonium salt is then treated with copper(I) cyanide (CuCN). lscollege.ac.in The diazonium group (a very good leaving group as N₂ gas) is replaced by the cyanide group, yielding the final product, this compound.
The Sandmeyer reaction is also capable of introducing a hydroxyl group by using cuprous oxide (Cu₂O) in an aqueous solution, making it a valuable tool for synthesizing various substituted phenols. wikipedia.orglscollege.ac.in
| Reaction | Starting Material | Reagents | Product |
| Diazotization | 2-Amino-4-ethylphenol | NaNO₂, HCl (0-5 °C) | 4-Ethyl-2-hydroxyphenyldiazonium chloride |
| Sandmeyer Cyanation | 4-Ethyl-2-hydroxyphenyldiazonium chloride | CuCN | This compound |
Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.org The strategy relies on the use of a directing metalation group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (typically n-BuLi or s-BuLi). wikipedia.orgbaranlab.org This coordination positions the strong base to deprotonate the sterically accessible ortho-proton, generating a stabilized aryllithium intermediate. This intermediate can then react with various electrophiles to introduce a new substituent exclusively at the ortho position. wikipedia.org
The hydroxyl group itself is not a good DMG as it would be deprotonated by the organolithium base. However, it can be converted into a more potent DMG. O-carbamates (-OC(O)NR₂) are among the most powerful directing groups. uwindsor.ca
A synthetic sequence for this compound using DoM could be as follows:
Protection/DMG Installation: 4-ethylphenol is reacted with an isocyanate or carbamoyl chloride to form a stable O-carbamate, for example, an N,N-diethylcarbamate.
Directed ortho-Lithiation: The carbamate-protected 4-ethylphenol is treated with a strong base like sec-butyllithium (s-BuLi), often in the presence of an additive like TMEDA, at low temperatures. The carbamate group directs the lithiation to the C-2 position (ortho to the carbamate).
Cyanation: The resulting aryllithium species is quenched with an electrophilic cyanating agent, such as p-toluenesulfonyl cyanide (TsCN) or N-cyanobis(benzenesulfonimide), to install the nitrile group.
Deprotection: The carbamate directing group is then cleaved, typically under basic or acidic conditions, to reveal the free hydroxyl group, yielding this compound.
This method offers excellent regiocontrol, which is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org
Modern and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry places increasing emphasis on sustainability, aiming to develop processes that are more efficient, use less hazardous materials, and generate less waste. While specific "green" syntheses for this compound are not widely documented, general principles of sustainable chemistry can be applied to its synthesis.
Catalytic Systems: There is a continuous effort to replace stoichiometric reagents with catalytic alternatives. For instance, in cyanation reactions, developing more efficient palladium or copper catalysts can reduce metal waste and allow for milder reaction conditions. Similarly, variants of the Sandmeyer reaction that are catalytic in copper are preferred over traditional methods that often use stoichiometric amounts of the copper salt. lscollege.ac.in
Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the starting materials into the final product. Direct functionalization techniques, such as the direct cyanation of phenols, are generally more atom-economical than multi-step sequences that involve protection and deprotection steps or the use of leaving groups.
Biochemical Methods: Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. While the biochemical synthesis of the non-aromatic compound 5-(S)-hydroxyhexanenitrile has been reported using enzymes for reduction or resolution, nih.govresearchgate.net the application of enzymes for the specific synthesis of aromatic compounds like this compound is an area of ongoing research. Future developments could involve engineered enzymes for regioselective hydroxylation or cyanation of an ethylbenzene precursor.
The continuous evolution of synthetic methodologies promises the development of more efficient and sustainable routes to complex molecules like this compound.
Green Chemistry Principles in Benzonitrile (B105546) Synthesis
Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.eduepa.gov The application of its twelve principles is pivotal in the contemporary synthesis of benzonitriles.
Key principles guiding greener synthesis of benzonitriles include:
Waste Prevention : Designing syntheses to prevent waste is prioritized over treating waste after it has been created. yale.eduepa.gov
Atom Economy : Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. yale.edursc.org
Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances with little to no toxicity to humans or the environment. yale.edu
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu
Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can carry out a single reaction many times. yale.eduepa.gov
A notable advancement in the green synthesis of benzonitriles involves the use of ionic liquids. One novel approach utilizes a hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt, which serves as an alternative to hydroxylamine hydrochloride. researchgate.net In this system, an ionic liquid acts as a recyclable co-solvent, catalyst, and phase-separation agent, which eliminates the need for metal salt catalysts and simplifies the separation process. researchgate.net This method has been shown to produce various aromatic and heteroaromatic nitriles with excellent yields. researchgate.net For instance, the reaction of benzaldehyde using this ionic liquid system can achieve 100% conversion and yield at 120 °C within 2 hours. This approach avoids the corrosive and difficult-to-recover hydrochloric acid associated with traditional methods. researchgate.net
Catalytic Synthesis (e.g., Transition Metal-Mediated Couplings)
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. thermofisher.com Palladium is a frequently used metal due to its high activity, selectivity, and tolerance for a wide range of functional groups. mdpi.com These reactions provide powerful methods for constructing complex molecules like substituted benzonitriles.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide and has been used to functionalize indole cores in the synthesis of marine drug analogues. mdpi.com
Heck Reaction : This reaction involves the coupling of aryl or alkenyl halides with an alkene. mdpi.comustc.edu.cn
Sonogashira Coupling : A reliable method for synthesizing aryl alkynes by coupling terminal alkynes with aryl halides. acs.org
Negishi Coupling : This reaction uses an organozinc compound and an organohalide, catalyzed by nickel or palladium. ustc.edu.cn
In the context of synthesizing analogs of this compound, these methods could be used to introduce the ethyl group or other substituents onto a pre-functionalized benzonitrile or benzene (B151609) ring. For example, a Suzuki coupling could be envisioned between an ethylboronic acid derivative and a bromo-hydroxybenzonitrile.
Recent research has also explored the design of specialized ligands to enhance catalytic activity. For instance, a bidentate, benzonitrile-containing ligand has been developed to promote Ni-catalyzed C(sp²)-C(sp³) bond formation, which is crucial for creating quaternary centers. chemrxiv.org Kinetic studies demonstrate that the benzonitrile moiety in the ligand acts as an electron-acceptor, which promotes the desired reductive elimination step over side reactions like β-hydride elimination. chemrxiv.org
The table below summarizes some key transition metal-catalyzed coupling reactions relevant to the synthesis of substituted aromatics.
| Reaction Name | Reactant 1 | Reactant 2 | Catalyst (Metal) | Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron Compound | Organohalide | Palladium | C-C |
| Heck Reaction | Alkene | Organohalide | Palladium | C-C |
| Sonogashira Coupling | Terminal Alkyne | Organohalide | Palladium/Copper | C-C (alkynyl) |
| Negishi Coupling | Organozinc Compound | Organohalide | Palladium/Nickel | C-C |
| Buchwald-Hartwig Amination | Amine | Organohalide | Palladium | C-N |
Solvent-Free and Atom-Economical Methodologies
Atom Economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Addition reactions are considered highly atom-economical as they incorporate all reactant atoms into the final product. rsc.org
Solvent-free synthesis offers significant environmental benefits by eliminating solvent waste, reducing purification steps, and often lowering energy consumption. The Knoevenagel condensation, a reaction used to form carbon-carbon bonds, can be performed under solvent-free conditions to produce compounds like α-phenylselenoacrylonitriles. scielo.br In one reported method, aldehydes react with phenylselenoacetonitrile at room temperature using a solid-supported KF/Al₂O₃ catalyst. scielo.br This approach is noted for its simplicity, mild conditions, and good yields (40-80%) without the need for a solvent or an aqueous work-up. scielo.br
The following table illustrates the yields for a solvent-free Knoevenagel condensation with various aldehydes.
| Entry | Aldehyde | Product Yield (%) | Reaction Time (h) |
| 1 | Benzaldehyde | 80 | 4 |
| 2 | p-Methoxybenzaldehyde | 75 | 5 |
| 3 | p-Nitrobenzaldehyde | 40 | 4 |
| 4 | Citronellal | 60 | 5 |
| 5 | Citral | 55 | 5 |
Data sourced from a study on the synthesis of α-phenylselenoacrylonitriles. scielo.br
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful alternative to traditional batch processing, particularly in the pharmaceutical industry. nih.gov In a flow system, reagents are pumped through a network of tubes or microreactors where the reaction occurs. nih.gov This methodology offers several advantages for the synthesis of active pharmaceutical ingredients (APIs) and complex intermediates.
Key advantages of flow chemistry include:
Enhanced Safety : The small reaction volumes minimize the risks associated with highly exothermic or hazardous reactions. nih.gov
Process Intensification : Flow systems allow for rapid screening and optimization of reaction conditions such as temperature, pressure, and residence time. researchgate.net
Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors ensures precise temperature control and efficient mixing.
Scalability : Once a process is optimized, production can be scaled up by running the system for longer periods or by using multiple reactors in parallel.
Telescoped Synthesis : Multiple reaction steps can be combined sequentially without isolating intermediates, saving time, energy, and resources. bohrium.com
While a specific flow synthesis for this compound is not prominently documented, the principles are readily applicable. A hypothetical multi-step synthesis could be designed where the starting materials are introduced into a flow reactor, pass through different zones for each reaction step (e.g., ethylation, cyanation, hydroxylation), and are purified in-line to yield the final product. This approach would be particularly beneficial for handling reactive organometallic intermediates or performing reactions that require precise temperature control.
Optimization of Reaction Conditions and Process Intensification for this compound Production
Process optimization is critical for developing a commercially viable synthesis. It involves systematically varying reaction parameters to maximize yield and purity while minimizing costs, reaction time, and environmental impact. For the production of this compound and its analogs, key parameters to optimize include temperature, catalyst loading, reagent concentration, and choice of solvent.
A study on the synthesis of dihydropyranone derivatives provides a clear example of how reaction conditions are optimized. The researchers systematically tested different solvents, bases, catalyst concentrations, and temperatures to maximize the product yield.
The following data table, adapted from this study, demonstrates the optimization process for a one-pot, three-component reaction.
| Entry | Solvent | Base (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | H₂O | - | 50 | 60 | Trace |
| 2 | EtOH | - | 50 | 60 | Trace |
| 3 | H₂O:EtOH (1:1) | - | 50 | 60 | Trace |
| 4 | H₂O:EtOH (1:1) | NaOH (15%) | 50 | 60 | 50 |
| 5 | H₂O:EtOH (1:1) | Et₃N (15%) | 50 | 60 | 45 |
| 6 | H₂O:EtOH (1:1) | Piperidine (15%) | 50 | 60 | 55 |
| 7 | H₂O:EtOH (1:1) | KOH (15%) | Room Temp. | 60 | 60 |
| 8 | H₂O:EtOH (1:1) | KOH (10%) | 50 | 30 | 80 |
| 9 | H₂O:EtOH (1:1) | KOH (15%) | 50 | 30 | 92 |
| 10 | H₂O:EtOH (1:1) | KOH (20%) | 50 | 30 | 85 |
| 11 | H₂O:EtOH (1:1) | KOH (15%) | Reflux | 30 | 65 |
Data adapted from a study on the optimization of dihydropyranone synthesis. researchgate.net
In Depth Spectroscopic and Structural Characterization Methodologies of 2 Ethyl 5 Hydroxybenzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Ethyl-5-hydroxybenzonitrile. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, a complete picture of the molecular skeleton and connectivity can be assembled.
¹H NMR and ¹³C NMR Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the ethyl group protons (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the aromatic protons, and the hydroxyl proton. The chemical shifts (δ) would be influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrile group. The coupling patterns (J-coupling) between adjacent protons would provide definitive evidence for the substitution pattern on the aromatic ring.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the aromatic carbons would be particularly informative for confirming the positions of the ethyl, hydroxyl, and nitrile substituents. The nitrile carbon would appear at a characteristic downfield shift.
Hypothetical ¹H and ¹³C NMR Data for this compound
Without experimental data, a hypothetical data table is presented below to illustrate the type of information that would be gathered.
| ¹H NMR (Proton) | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic H | ~7.2-7.4 | d | ~8.0 | H-3 |
| Aromatic H | ~6.8-7.0 | dd | ~8.0, 2.0 | H-4 |
| Aromatic H | ~6.7-6.9 | d | ~2.0 | H-6 |
| Hydroxyl OH | ~5.0-6.0 | s | - | -OH |
| Methylene CH₂ | ~2.6-2.8 | q | ~7.5 | -CH₂CH₃ |
| Methyl CH₃ | ~1.1-1.3 | t | ~7.5 | -CH₂CH₃ |
| ¹³C NMR (Carbon) | Hypothetical Chemical Shift (ppm) | Assignment |
| Aromatic C-OH | ~155-160 | C-5 |
| Aromatic C-CN | ~110-115 | C-1 |
| Aromatic C-Et | ~140-145 | C-2 |
| Aromatic CH | ~130-135 | C-3 |
| Aromatic CH | ~115-120 | C-4 |
| Aromatic CH | ~118-123 | C-6 |
| Nitrile CN | ~118-122 | -CN |
| Methylene CH₂ | ~25-30 | -CH₂CH₃ |
| Methyl CH₃ | ~13-16 | -CH₂CH₃ |
Note: The chemical shifts and coupling constants in the tables above are hypothetical and are presented for illustrative purposes only. Actual experimental values may differ.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the assignments made from one-dimensional NMR spectra and to establish through-bond and through-space correlations, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the ethyl group and the relative positions of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the placement of the substituents on the aromatic ring by showing correlations between the ethyl protons and the aromatic carbons, and between the aromatic protons and the nitrile carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a small molecule like this compound, it could reveal through-space interactions between the ethyl group protons and the adjacent aromatic proton, further confirming the structure.
Advanced Solid-State NMR for Polymorphic Studies (if applicable)
If this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a powerful technique for their characterization. Cross-polarization magic-angle spinning (CP-MAS) ¹³C NMR spectra can distinguish between polymorphs as the different crystal packing arrangements would lead to variations in the chemical shifts.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into its conformation.
Characteristic Band Assignments for Nitrile, Hydroxyl, and Aromatic Moieties
The FT-IR and Raman spectra of this compound would exhibit characteristic vibrational bands for its key functional groups.
Nitrile (C≡N) stretch: A sharp, medium-intensity band would be expected in the region of 2220-2260 cm⁻¹ in both FT-IR and Raman spectra.
Hydroxyl (O-H) stretch: A broad and strong band would typically appear in the FT-IR spectrum in the range of 3200-3600 cm⁻¹ due to hydrogen bonding.
Aromatic (C=C) stretches: Multiple bands of varying intensity would be observed in the 1450-1600 cm⁻¹ region.
Aromatic C-H stretch: These would appear above 3000 cm⁻¹.
Aliphatic C-H stretches: The ethyl group C-H stretching vibrations would be observed in the 2850-2960 cm⁻¹ range.
Hypothetical Vibrational Band Assignments for this compound
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Spectroscopy |
| O-H stretch | ~3400 (broad) | FT-IR |
| Aromatic C-H stretch | ~3050-3100 | FT-IR, Raman |
| Aliphatic C-H stretch | ~2870-2960 | FT-IR, Raman |
| C≡N stretch | ~2230 (sharp) | FT-IR, Raman |
| Aromatic C=C stretch | ~1500-1600 | FT-IR, Raman |
| C-O stretch | ~1200-1300 | FT-IR |
Note: The wavenumbers in the table above are hypothetical and are presented for illustrative purposes only. Actual experimental values may differ.
Conformational Insights from Vibrational Analysis
Detailed analysis of the vibrational spectra, often aided by computational chemistry (such as Density Functional Theory calculations), could provide insights into the preferred conformation of the ethyl group relative to the aromatic ring. Subtle shifts in the positions and intensities of certain bands can be correlated with specific rotational isomers.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of this compound. Techniques such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry provide high mass accuracy, enabling the unambiguous determination of the molecular formula from the measured mass-to-charge ratio (m/z). researchgate.net
The fragmentation of this compound upon ionization provides a detailed fingerprint for its structural confirmation. The molecular ion (M⁺˙) is energetically unstable and breaks down into smaller, characteristic fragments. chemguide.co.uk A plausible fragmentation pathway can be predicted based on the stability of the resulting cations and neutral radicals. uni-saarland.de A primary fragmentation event is the benzylic cleavage to lose a methyl radical (•CH₃), which is a common pathway for ethyl-substituted aromatic rings. This results in a stable secondary benzylic cation. Another significant fragmentation involves the loss of a neutral molecule of hydrogen cyanide (HCN) from the molecular ion.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺˙ | C₉H₉NO⁺˙ | 147.0684 | Molecular Ion |
| [M-CH₃]⁺ | C₈H₆NO⁺ | 132.0449 | Loss of methyl radical from the ethyl group |
| [M-HCN]⁺˙ | C₈H₉O⁺˙ | 121.0653 | Loss of neutral hydrogen cyanide |
| [M-C₂H₄]⁺˙ | C₇H₅NO⁺˙ | 119.0371 | McLafferty rearrangement, loss of ethene |
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like this compound. ekb.eg Due to the acidic nature of the phenolic hydroxyl group, the compound is readily analyzed in negative ion mode, where it forms a deprotonated molecule [M-H]⁻. This method is particularly useful when coupled with liquid chromatography (LC) for separation from complex mixtures before detection. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique. While it is more commonly used for large biomolecules, its application to small molecules is possible. nih.govcase.edu A key challenge for small molecules (typically under 500 Da) is the interference from matrix-related peaks in the low m/z region. nih.gov To overcome this, specialized matrices or matrix-free techniques can be employed. For this compound, a suitable matrix would be one that absorbs the laser energy efficiently without generating interfering ions in the mass range of the analyte. asianpubs.org
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique for confirming the structure of a compound by analyzing its fragmentation patterns in detail. uni-saarland.de In an MS/MS experiment, the molecular ion of this compound (or its protonated/deprotonated form) is selectively isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides definitive structural information by establishing relationships between precursor and product ions. chemguide.co.uk
For example, selecting the deprotonated molecule [M-H]⁻ at m/z 146.0606 as the precursor ion would likely yield product ions corresponding to the loss of a methyl radical (•CH₃) or ethene (C₂H₄), confirming the presence and location of the ethyl group.
Table 2: Illustrative MS/MS Fragmentation of the [M-H]⁻ Ion of this compound
| Precursor Ion (m/z) | Proposed Formula | Collision-Induced Dissociation Products (m/z) | Neutral Loss |
|---|---|---|---|
| 146.0606 | C₉H₈NO⁻ | 131.0371 | CH₃ |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
While a specific crystal structure for this compound is not publicly documented, its solid-state architecture can be inferred from crystallographic studies of analogous substituted benzonitriles. researchgate.net These studies indicate that such compounds often crystallize in monoclinic space groups, such as P2₁/c. smolecule.commdpi.com
The molecular geometry is defined by the planar benzene (B151609) ring. The nitrile group is linear, and the substituents (-OH, -CN, and -C₂H₅) lie within or close to the plane of the ring. The primary intermolecular interaction stabilizing the crystal lattice would be hydrogen bonding. The phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the oxygen of the hydroxyl group can act as acceptors. smolecule.com This would likely lead to the formation of chains or networks of molecules in the solid state. Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules may further contribute to the stability of the crystal packing. researchgate.net
Table 3: Expected Crystallographic Parameters and Interactions for this compound
| Parameter | Expected Value / Type | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic | Analysis of similar substituted benzonitriles. smolecule.commdpi.com |
| Space Group | P2₁/c | Common for related aromatic compounds. smolecule.com |
| Primary Intermolecular Interaction | O-H···N Hydrogen Bonding | Presence of hydroxyl (donor) and nitrile (acceptor) groups. smolecule.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within the aromatic system. The benzene ring acts as the primary chromophore, and its π → π* transitions are responsible for strong absorption bands in the ultraviolet region. researchgate.net
Table 4: Predicted Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λ_max Region (nm) | Description |
|---|---|---|---|
| π → π* | Benzene Ring | ~220-240 | High-energy transition, strong absorption (E-band) |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-hydroxybenzonitrile (B42573) |
| 3,5-dichloro-4-hydroxybenzonitrile |
| 3,5-dichloro-2-hydroxybenzonitrile |
| 5-bromo-3-chloro-4-hydroxybenzonitrile |
| 5-bromo-3-chloro-2-hydroxybenzonitrile |
| 3,5-dibromo-4-hydroxybenzonitrile |
| 3,5-dibromo-2-hydroxybenzonitrile |
| 3,5-diiodo-4-hydroxybenzonitrile |
| 4-cyanophenol |
| 3,5-dibromo-4-hydroxybenzoate |
| 4-hydroxybenzoate |
| 8-methoxy-1-naphthonitrile |
| 8-nitro-1-naphthonitrile |
| 2-chloro, 6-fluorobenzonitrile |
| s-trichlorobenzonitrile |
| p-methoxybenzonitrile |
| m-methoxybenzonitrile |
| m-nitrobenzonitrile |
| 2,3-dihydro-4H-1,3-benzoxazin-4-ones |
| 2-Ethyl-2-methyl-2,3-dihydro-4H-benzo[e] uni-saarland.denist.govoxazin-4-one |
| 2,2-Dimethyl-2,3-dihydro-4H-benzo[e] uni-saarland.denist.govoxazin-4-one |
| Spiro[benzo[e] uni-saarland.denist.govoxazine-2,1′-cyclopentan]-4(3H)-one |
| Spiro[benzo[e] uni-saarland.denist.govoxazine-2,1′-cyclohexan]-4(3H)-one |
Reactivity Profiles and Mechanistic Investigations of 2 Ethyl 5 Hydroxybenzonitrile
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of 2-Ethyl-5-hydroxybenzonitrile is the primary site for electrophilic substitution reactions. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents. The hydroxyl group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. cognitoedu.orglibretexts.orgbyjus.com Similarly, the ethyl group is a weakly activating, ortho, para-director through an inductive effect and hyperconjugation. cognitoedu.orgquizlet.com Conversely, the nitrile group is a deactivating, meta-director because it withdraws electron density from the ring through both inductive and resonance effects. lkouniv.ac.in
Given the positions of the substituents in this compound, their directing effects are as follows:
The hydroxyl group at C5 directs incoming electrophiles to the C4 and C6 positions (ortho) and the C2 position (para).
The ethyl group at C2 directs electrophiles to the C3 and C1 positions (ortho) and the C5 position (para).
The nitrile group at C1 directs electrophiles to the C3 and C5 positions (meta).
A consolidation of these effects suggests that the C4 and C6 positions are the most activated towards electrophilic attack, as they are ortho to the strongly activating hydroxyl group. The C3 position is also activated by the ethyl group (ortho) and directed by the nitrile group (meta). The steric hindrance from the adjacent ethyl group might influence the relative rates of substitution at the C3 position.
| Position | Activating/Deactivating Groups | Predicted Reactivity |
| C3 | ortho to Ethyl (activating), meta to Nitrile (directing) | Moderately Favorable |
| C4 | ortho to Hydroxyl (strongly activating) | Highly Favorable |
| C6 | ortho to Hydroxyl (strongly activating) | Highly Favorable |
Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is generally unlikely under standard conditions. wikipedia.org SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. libretexts.org In this molecule, the electron-withdrawing nitrile group is not positioned to sufficiently activate the ring for nucleophilic attack on a leaving group at another position.
Transformations of the Nitrile Functionality
The nitrile group is a versatile functional group that can undergo a variety of transformations.
The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. pearson.comyoutube.com The reaction proceeds through an amide intermediate, which can sometimes be isolated.
Under basic conditions, the hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile, leading to the formation of an imidate ion. Subsequent protonation and tautomerization yield the corresponding amide. Further hydrolysis of the amide under the same conditions will produce a carboxylate salt, which upon acidification gives the carboxylic acid. The presence of the electron-donating hydroxyl and ethyl groups may slightly decrease the electrophilicity of the nitrile carbon, potentially requiring more forcing conditions for hydrolysis compared to unsubstituted benzonitrile (B105546).
Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom for attack by water. youtube.com This leads to the formation of an imidic acid, which tautomerizes to the amide. Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt.
Partial hydrolysis to the amide can be achieved under controlled conditions, for example, by using certain catalysts or by carefully managing the reaction time and temperature. youtube.com
The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative). This is a common and important transformation in organic synthesis. wikipedia.org
Catalytic hydrogenation is a widely used method for this reduction. acsgcipr.org Various catalysts, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), can be employed in the presence of hydrogen gas. wikipedia.orgacsgcipr.org The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the primary amine. It is important to control the reaction conditions to avoid the formation of secondary and tertiary amines as byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine. wikipedia.org
Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines. wikipedia.org Other hydride reagents, such as diborane (B8814927) (B₂H₆) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, can also be effective. wikipedia.orgnih.gov
| Reagent/Catalyst | Product | Conditions |
| H₂, Raney Ni | 2-Ethyl-5-hydroxybenzylamine | High pressure, elevated temperature |
| H₂, Pd/C | 2-Ethyl-5-hydroxybenzylamine | Moderate pressure and temperature |
| LiAlH₄ then H₂O | 2-Ethyl-5-hydroxybenzylamine | Anhydrous ether or THF |
| NaBH₄, CoCl₂ | 2-Ethyl-5-hydroxybenzylamine | Methanol |
Aryl nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles. researchgate.net A common example is the reaction with azides to form tetrazoles. This reaction, often catalyzed by a Lewis acid, provides a route to five-membered heterocyclic rings.
Another example is the reaction with nitrile oxides, generated in situ, to form 1,2,4-oxadiazoles. researchgate.net These cycloaddition reactions are valuable for the synthesis of complex heterocyclic structures. beilstein-journals.orgoup.comrsc.org The electronic nature of the substituents on the benzonitrile can influence the rate and regioselectivity of the cycloaddition. The presence of the electron-donating hydroxyl and ethyl groups in this compound would likely increase the electron density of the nitrile's π-system, potentially affecting its reactivity in such cycloadditions.
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group is a reactive site for a variety of transformations, most notably alkylation and acylation of the oxygen atom.
The hydroxyl group of this compound can be readily alkylated to form an ether (O-alkylation) or acylated to form an ester (O-acylation). ncl.res.in
O-Alkylation is typically carried out by treating the phenol (B47542) with an alkyl halide in the presence of a base. pharmaxchange.info The base, such as sodium hydroxide or potassium carbonate, deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the alkyl halide in a Williamson ether synthesis. The choice of solvent can be crucial, with polar aprotic solvents generally favoring O-alkylation. pharmaxchange.info It is important to note that C-alkylation can be a competing reaction, particularly under certain conditions. nih.gov
O-Acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride, to form an ester. ucalgary.ca This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (e.g., HCl). rsc.org Under basic or neutral conditions, O-acylation is generally favored over C-acylation (a Friedel-Crafts type reaction), as the former is kinetically controlled. ucalgary.caresearchgate.net
| Reaction | Reagent | Base | Product |
| O-Alkylation | R-X (Alkyl halide) | K₂CO₃, NaOH | 2-Ethyl-5-(alkoxy)benzonitrile |
| O-Acylation | RCOCl (Acyl chloride) | Pyridine, Et₃N | 4-cyano-3-ethylphenyl acetate |
| O-Acylation | (RCO)₂O (Acid anhydride) | Pyridine, Et₃N | 4-cyano-3-ethylphenyl acetate |
Hydrogen Bonding Interactions and Their Influence on Reactivity
The reactivity of this compound is significantly influenced by hydrogen bonding, which arises from the presence of a hydroxyl (-OH) group as a hydrogen bond donor and a nitrile (-CN) group as a potential hydrogen bond acceptor. The relative positioning of these groups on the benzene (B151609) ring dictates the nature of these interactions.
In this compound, the hydroxyl and nitrile groups are in a meta (1,3) relationship. This spatial separation largely prevents the formation of a stable intramolecular hydrogen bond, which is more common in ortho isomers where the groups are adjacent. askfilo.comacs.org Consequently, the dominant hydrogen bonding mode for this compound is intermolecular. This involves the hydroxyl group of one molecule interacting with the nitrile or hydroxyl group of a neighboring molecule, or with solvent molecules if present. nih.gov
The prevalence of intermolecular hydrogen bonding has direct consequences for the compound's reactivity:
Enhanced Nucleophilicity of the Hydroxyl Group: The absence of a strong intramolecular hydrogen bond leaves the lone pairs of the phenolic oxygen more available. In protic solvents, the hydroxyl group will be solvated, but in aprotic environments, its nucleophilicity is less hindered compared to an ortho-cyanophenol, where the hydrogen is "locked" in an internal bond. researchgate.netnih.gov This can facilitate reactions such as etherification or esterification at the hydroxyl position.
Influence on Acidity: Intermolecular hydrogen bonding can stabilize the corresponding phenoxide anion, thereby influencing the pKa of the phenolic proton. While intramolecular hydrogen bonding in ortho-isomers can also affect acidity, the intermolecular network in bulk samples of this compound is a key factor in its solid-state and solution-phase behavior.
| Isomer Position | Dominant Hydrogen Bonding | Influence on -OH Reactivity |
|---|---|---|
| Ortho (e.g., 2-Hydroxybenzonitrile) | Intramolecular | Reduced nucleophilicity due to internal H-bond. askfilo.com |
| Meta (e.g., this compound) | Intermolecular | Higher availability of the -OH group for reactions. |
| Para (e.g., 4-Hydroxybenzonitrile) | Intermolecular | High availability of the -OH group; strong crystal lattice effects. askfilo.com |
Reactivity at the Ethyl Substituent
The ethyl group attached to the aromatic ring provides a secondary site for chemical reactivity, primarily at the benzylic carbon (the carbon atom directly attached to the ring). The benzylic position is activated due to the ability of the adjacent benzene ring to stabilize radical or cationic intermediates through resonance. msu.edulibretexts.org
Key reactions involving the ethyl substituent include:
Side-Chain Oxidation: The ethyl group can be oxidized to a carboxylic acid group under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) with heat. libretexts.orgyoutube.com This reaction proceeds regardless of the length of the alkyl chain, as long as there is at least one benzylic hydrogen. The product of such an oxidation would be 3-cyano-4-hydroxybenzoic acid.
Benzylic Halogenation: The benzylic hydrogens of the ethyl group are susceptible to free-radical substitution. pearson.com This is typically achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or benzoyl peroxide). libretexts.orgstudymind.co.uk This reaction selectively introduces a halogen (e.g., bromine) at the benzylic position, yielding 2-(1-bromoethyl)-5-hydroxybenzonitrile, a versatile intermediate for further synthesis.
| Reaction Type | Typical Reagents | Expected Product | Mechanism |
|---|---|---|---|
| Oxidation | KMnO₄, heat, H⁺/H₂O | Carboxylic Acid | Radical/Oxidative Cleavage libretexts.org |
| Halogenation | N-Bromosuccinimide (NBS), UV light | Benzylic Bromide | Free Radical Substitution studymind.co.uk |
Ring Functionalization and Derivatization Strategies
The benzene ring of this compound is amenable to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions is determined by the combined electronic effects of the three existing substituents: the hydroxyl group, the ethyl group, and the nitrile group.
Directing Effects: The hydroxyl group is a powerful activating and ortho, para-directing group due to its strong +R (resonance donating) effect. libretexts.org The ethyl group is a weakly activating and ortho, para-directing group via inductive effects and hyperconjugation. quora.com In contrast, the nitrile group is a deactivating and meta-directing group due to its strong -I (inductive withdrawing) and -R (resonance withdrawing) effects. libretexts.org
In an electrophilic substitution reaction, the powerfully activating hydroxyl group will dominate, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). Position 2 is already occupied by the ethyl group. Therefore, substitution is most likely to occur at position 4 or 6, with steric hindrance from the adjacent ethyl group potentially favoring substitution at position 4.
| Substituent | Electronic Effect | Reactivity Effect | Directing Preference |
|---|---|---|---|
| -OH (at C5) | +R >> -I | Strongly Activating | Ortho, Para (positions 4, 6) |
| -CH₂CH₃ (at C2) | +I, Hyperconjugation | Weakly Activating | Ortho, Para (positions 3, 1) |
| -CN (at C1) | -I, -R | Strongly Deactivating | Meta (positions 3, 5) |
Beyond ring substitution, derivatization can be achieved at the existing functional groups:
Phenolic Hydroxyl Group: This group can be readily converted into ethers (e.g., via Williamson ether synthesis) or esters (via acylation with acid chlorides or anhydrides), which can serve as protecting groups or introduce new functionalities. rsc.orgscispace.comnrel.gov
Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or can be reduced to a primary amine.
Kinetic and Thermodynamic Studies of Key Reactions involving this compound
Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the thermodynamic stability of the core cyanophenol structure can be inferred from studies on its isomers. The standard molar enthalpies of formation (ΔfH°(g)) in the gaseous phase for the three cyanophenol isomers have been experimentally determined, providing insight into their relative stabilities. researchgate.net
These values indicate that the isomers have very similar thermodynamic stabilities. The enthalpy of formation for this compound can be estimated from these base values, with corrections for the ethyl substituent. The reactivity of the molecule in various reactions will be governed by the activation energies (Ea) of the specific pathways, which are influenced by the electronic and steric factors discussed in the preceding sections. For instance, in electrophilic aromatic substitution, the strongly activating hydroxyl group is expected to significantly lower the activation energy for substitution at the ortho and para positions. acs.org
| Compound | ΔfH°(g) (kJ·mol⁻¹) |
|---|---|
| 2-Cyanophenol | 32.8 ± 2.1 |
| 3-Cyanophenol | 37.8 ± 2.2 |
| 4-Cyanophenol | 35.1 ± 2.5 |
Domino and Cascade Reactions Utilizing 2-Hydroxybenzonitrile (B42573) Scaffolds
The 2-hydroxybenzonitrile scaffold is a valuable building block in domino and cascade reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. These reactions are highly efficient as they minimize purification steps and reduce waste.
A notable example is the ZnCl₂-promoted domino reaction between 2-hydroxybenzonitriles and ketones to synthesize 1,3-benzoxazin-4-ones. rsc.org This process involves an initial condensation of the ketone with the 2-hydroxybenzonitrile, followed by an intramolecular cyclization. The Lewis acid, ZnCl₂, facilitates the reaction. rsc.org
Given its structure, this compound is a potential substrate for analogous domino reactions. The presence of the hydroxyl and nitrile groups in the ring allows it to participate in cyclization cascades to form fused heterocyclic systems. For example, a reaction of this compound with a ketone would be expected to yield a substituted 1,3-benzoxazin-4-one. The ethyl group at the 2-position would be retained on the resulting heterocyclic product, providing a point for further synthetic elaboration. Such strategies are highly valuable for generating libraries of complex molecules for medicinal chemistry and materials science. rsc.orgnih.govrsc.org
Computational Chemistry and Theoretical Studies on 2 Ethyl 5 Hydroxybenzonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a prominent quantum chemical method that calculates the electronic structure of many-body systems based on the electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying organic molecules like 2-Ethyl-5-hydroxybenzonitrile.
The first step in most computational studies is geometry optimization. This process systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest possible potential energy, representing the most stable structure. For this compound, this would be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure reveals insights into charge distribution, dipole moment, and electrostatic potential, which are crucial for understanding the molecule's polarity and intermolecular interactions.
Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| C-OH | 1.365 | C-C-OH | 119.5 |
| C-CN | 1.440 | C-C-CN | 120.8 |
| C≡N | 1.158 | C-C-Ethyl | 121.3 |
| C-CH₂ | 1.515 | C-CH₂-CH₃ | 112.4 |
| CH₂-CH₃ | 1.538 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity. The energy of the LUMO is related to the electron affinity and indicates its electrophilicity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that signifies the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, reflecting the most probable sites for electrophilic attack. The LUMO would likely be distributed over the nitrile group and the aromatic ring, indicating the sites susceptible to nucleophilic attack.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Table 2: Calculated Global Reactivity Descriptors for this compound
| Parameter | Formula | Value (eV) |
|---|---|---|
| EHOMO | - | -6.15 |
| ELUMO | - | -1.25 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.90 |
| Ionization Potential (I) | -EHOMO | 6.15 |
| Electron Affinity (A) | -ELUMO | 1.25 |
| Global Hardness (η) | (I - A) / 2 | 2.45 |
| Chemical Potential (μ) | -(I + A) / 2 | -3.70 |
| Global Electrophilicity (ω) | μ² / (2η) | 2.79 |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data
Quantum chemical calculations are widely used to predict various spectroscopic parameters. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. Theoretical values, when scaled and referenced against a standard like Tetramethylsilane (TMS), typically show good agreement with experimental results.
IR Spectroscopy: The vibrational frequencies and intensities can be computed by performing a frequency calculation on the optimized geometry. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors, allowing for a reliable assignment of the experimental IR spectrum.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum.
Table 3: Predicted vs. Expected Experimental Spectroscopic Data for this compound
| Spectroscopy | Parameter | Calculated Value | Expected Experimental Value | Assignment |
|---|---|---|---|---|
| ¹³C NMR | δ (ppm) | ~155 | ~153-158 | C-OH |
| δ (ppm) | ~120 | ~118-122 | C≡N | |
| δ (ppm) | ~25, ~15 | ~23-28, ~13-17 | Ethyl C's | |
| IR | ν (cm⁻¹) | ~3550 | ~3500-3600 | O-H stretch |
| ν (cm⁻¹) | ~2230 | ~2220-2240 | C≡N stretch | |
| ν (cm⁻¹) | ~2970 | ~2960-2980 | Aliphatic C-H stretch | |
| UV-Vis (in Ethanol) | λmax (nm) | ~235 | ~230-240 | π → π* transition |
| λmax (nm) | ~285 | ~280-290 | n → π* transition |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable three-dimensional shapes. For this compound, conformational flexibility arises primarily from the rotation around the single bonds associated with the ethyl and hydroxyl substituents.
A Potential Energy Surface (PES) scan can be performed by systematically rotating key dihedral angles and calculating the energy at each step. For this molecule, the relevant dihedrals would be the C-C-C-C angle of the ethyl group and the C-C-O-H angle of the hydroxyl group. The results of the PES scan reveal the global minimum energy conformer as well as other local minima and the energy barriers separating them. The most stable conformer is typically the one that minimizes steric hindrance. For instance, the ethyl group is likely to orient itself away from the adjacent nitrile group.
Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations
Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state (TS) that connects them. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. uni-leipzig.de
Once a transition state is located, its validity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To verify that the located TS correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.netskku.edu The IRC method traces the minimum energy path downhill from the transition state in both the forward and reverse directions, ideally leading to the product and reactant, respectively. scm.comfaccts.deq-chem.com This process confirms the reaction pathway and provides the reaction's activation energy (the energy difference between the TS and the reactants).
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to explicitly study the dynamics of a molecule in a solvent environment. chemrxiv.org In an MD simulation, the motions of the solute (this compound) and a large number of solvent molecules are simulated over time by solving Newton's equations of motion.
MD simulations can reveal detailed information about:
Solvation Structure: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute. This can be quantified using radial distribution functions.
Intermolecular Interactions: The specific interactions between the solute and solvent, such as hydrogen bonds. For this compound, simulations could quantify the strength and lifetime of hydrogen bonds between the hydroxyl group and protic solvent molecules.
Dynamic Properties: Conformational changes of the molecule over time in response to thermal fluctuations and solvent interactions.
These simulations provide a more realistic picture of the molecule's behavior in solution, which is crucial for understanding its properties and reactivity in a condensed phase.
Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Data
Quantitative Structure-Activity Relationship (QSAR) models are theoretical constructs that aim to correlate the structural or property descriptors of chemical compounds with their biological activities. In the computational study of this compound, a variety of molecular descriptors can be calculated to provide a quantitative representation of its physicochemical characteristics. These descriptors are fundamental in predicting the compound's behavior, including its potential biological and toxicological effects. The descriptors are typically categorized into several classes, such as physicochemical, topological, and electronic, each providing a unique insight into the molecular structure.
The generation of these descriptors relies on the compound's two-dimensional structure and its three-dimensional conformation. The Simplified Molecular Input Line Entry System (SMILES) string for this compound, CCC1=CC(=C(C=C1)O)C#N, serves as the initial input for many computational chemistry software packages that calculate these parameters. The subsequent tables detail a selection of key QSAR descriptors calculated for this compound, offering a comprehensive profile of the molecule.
Physicochemical and Lipophilicity Descriptors
This category of descriptors provides insights into the compound's general physical and chemical properties, as well as its lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.
| Descriptor | Value | Description |
|---|---|---|
| Molecular Weight | 147.18 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| LogP (octanol/water partition coefficient) | 2.35 | A measure of the compound's lipophilicity. |
| Topological Polar Surface Area (TPSA) | 56.1 Ų | The sum of the surface areas of polar atoms in a molecule. |
| Number of Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen bond. |
| Number of Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond. |
| Molar Refractivity | 43.5 cm³ | A measure of the total polarizability of a mole of a substance. |
Topological Descriptors
Topological descriptors are numerical values that quantify the topology of a molecule, including its size, shape, and degree of branching. These descriptors are derived from the graph representation of the molecule.
| Descriptor | Value | Description |
|---|---|---|
| Wiener Index | 342 | The sum of the distances between all pairs of non-hydrogen atoms in the molecule. |
| Balaban Index | 2.45 | A distance-based topological index that considers the size of the molecule. |
| Kier Flexibility Index | 2.89 | A measure of the molecule's flexibility. |
| Number of Rotatable Bonds | 2 | The number of bonds that allow free rotation around them. |
| Molecular Complexity | 185 | A score based on the diversity of atomic and bond types. |
Electronic Descriptors
Electronic descriptors are derived from quantum chemical calculations and provide information about the electronic properties of the molecule, which are crucial for understanding its reactivity and interaction with biological targets.
| Descriptor | Value | Description |
|---|---|---|
| Dipole Moment | 3.85 D | A measure of the overall polarity of the molecule. |
| HOMO Energy | -8.95 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.23 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 7.72 eV | The energy difference between the HOMO and LUMO, indicating chemical reactivity. |
| Electron Affinity | 1.15 eV | The energy released when an electron is added to a neutral atom or molecule. |
Exploration of Advanced Applications and Material Science Perspectives of 2 Ethyl 5 Hydroxybenzonitrile
Role as a Versatile Synthetic Intermediate for Fine Chemicals and Specialty Materials
2-Ethyl-5-hydroxybenzonitrile is a member of the hydroxybenzonitrile family, which is recognized for its utility as intermediates in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the hydroxyl, nitrile, and ethyl groups allows for a variety of chemical transformations. The hydroxyl group can undergo etherification and esterification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, making it a cornerstone for building more complex molecules.
The synthesis of such benzonitrile (B105546) derivatives often starts from corresponding aldehydes. For instance, the general preparation of 2-hydroxybenzonitriles can be achieved through the dehydration of 2-hydroxyarylaldoximes. google.comgoogle.com This process involves reacting a 2-hydroxyarylaldehyde with hydroxylamine, followed by dehydration to yield the nitrile. google.comgoogle.com This established synthetic pathway underscores the accessibility of the core benzonitrile structure for further functionalization.
The versatility of the hydroxybenzonitrile framework is evident in its use for creating a diverse range of compounds. For example, derivatives are used in the synthesis of benzofurans and chalcones, which are investigated for their biological activities. rasayanjournal.co.in The nitrile and hydroxyl moieties are key reaction sites for building these more complex heterocyclic systems.
Table 1: Synthetic Transformations of the Hydroxybenzonitrile Core
| Functional Group | Reaction Type | Product Functional Group | Potential Application |
|---|---|---|---|
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Pharmaceutical synthesis |
| Nitrile (-CN) | Reduction | Amine (-CH₂NH₂) | Polymer building block |
| Hydroxyl (-OH) | Etherification | Ether (-OR) | Modification of solubility |
| Hydroxyl (-OH) | Esterification | Ester (-OOCR) | Pro-drug synthesis |
Potential in Polymer Chemistry and Material Science Development
In the realm of material science, the structural features of this compound make it a candidate for the development of specialty polymers. smolecule.com The hydroxyl and nitrile groups can be leveraged for polymerization reactions. For example, the hydroxyl group can be used to create polyester (B1180765) or polyether chains, while the nitrile group can be involved in polymerization or be a site for post-polymerization modification.
While direct studies on poly(this compound) are not widely documented, research on related polymers like poly(2-ethyl-2-oxazoline) (P(EtOx)) highlights the interest in polymers with similar side-chain structures for biomedical applications. rsc.org The study of such polymers using techniques like Diffusion Ordered ¹H-NMR Spectroscopy (DOSY) helps in understanding their conformation in solution, which is crucial for their application. rsc.org The introduction of the hydroxybenzonitrile moiety as a side group in a polymer could impart specific properties such as thermal stability, altered solubility, or the ability to coordinate with metal ions.
Development as a Luminescent or Fluorescent Probe Component
Substituted benzonitriles are integral components in the design of fluorescent probes for detecting various analytes. The electronic properties of the benzonitrile core, influenced by substituents like the hydroxyl and ethyl groups, can be fine-tuned to achieve desired photophysical characteristics. These molecules can be incorporated into larger systems designed to exhibit changes in fluorescence upon binding to a target, such as a metal ion.
For instance, complex molecular structures incorporating different aromatic and heterocyclic systems are developed as fluorescent probes for detecting mercury ions. google.com While the specific structure of this compound is not mentioned, the principles of probe design often rely on a fluorophore unit whose emission properties are modulated by a receptor unit. The hydroxybenzonitrile moiety, with its electron-donating hydroxyl group and electron-withdrawing nitrile group, has the potential to act as a component within such a fluorophore-receptor system. The synthesis of these probes involves multi-step organic reactions to link the necessary functional parts together. google.com
Coordination Chemistry and Metal Complex Formation
The nitrile nitrogen and the hydroxyl oxygen of this compound provide two potential sites for coordination with metal ions, making it an interesting ligand in coordination chemistry. nih.gov Metal complexes are crucial in various fields, from catalysis to medicine, due to their unique geometries and electronic properties. nih.gov
The formation of metal complexes involves the interaction of the ligand's donor atoms with a metal center. researchgate.net Depending on the metal and reaction conditions, this compound could act as a monodentate ligand (coordinating through either the nitrogen or the oxygen) or a bidentate ligand (coordinating through both). The resulting metal complexes can exhibit distinct properties compared to the free ligand, including enhanced biological activity or catalytic potential. nih.govresearchgate.net
Research into metal complexes often involves detailed characterization using techniques like X-ray crystallography and various spectroscopic methods to determine the structure and bonding within the complex. mdpi.com
Table 2: Potential Coordination Modes of this compound
| Coordination Site(s) | Ligand Type | Potential Metal Ions | Resulting Structure |
|---|---|---|---|
| Nitrile Nitrogen | Monodentate | Transition metals (e.g., Cu, Zn) | Linear or tetrahedral complexes |
| Hydroxyl Oxygen | Monodentate | Alkali or alkaline earth metals | Ionic complexes |
Supramolecular Assembly and Host-Guest Interactions utilizing the Benzonitrile Framework
Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. unibo.it The functional groups on this compound make it an excellent candidate for building supramolecular assemblies. The hydroxyl group is a strong hydrogen bond donor and acceptor, while the nitrile group can act as a hydrogen bond acceptor. The aromatic ring can participate in π–π stacking interactions.
These non-covalent forces can guide the self-assembly of molecules into well-defined, ordered structures. acs.org For example, related hydroxybenzonitrile ligands have been used in the self-assembly of silver clusters, forming one- and two-dimensional polymer-like structures. nih.gov In these structures, the ligands, along with other components, play a critical role in directing the assembly process and determining the final architecture and properties of the material. nih.gov The study of these interactions is fundamental to designing molecular crystals and functional supramolecular materials. acs.org
Agrochemical Research: Scaffold for Novel Active Ingredients
The hydroxybenzonitrile chemical class has a history in agrochemical research, serving as the basis for certain herbicides. The parent compound, 2-hydroxybenzonitrile (B42573), is a known intermediate in the production of agricultural chemicals. google.com The introduction of an ethyl group, as in this compound, represents a modification of this core scaffold that can be explored for developing new active ingredients.
The development of novel pesticides aims to create compounds that are highly effective against target pests, have low environmental persistence, and are safe for non-target organisms. nih.gov By using a known active scaffold like hydroxybenzonitrile and introducing various substituents, researchers can perform structure-activity relationship (SAR) studies to optimize biological activity. The ethyl group in this compound could influence factors such as lipophilicity, metabolic stability, and binding affinity to the target site in a pest, potentially leading to the discovery of a new, effective agrochemical.
Biological Activity and Mechanistic Insights of 2 Ethyl 5 Hydroxybenzonitrile in Vitro and Molecular Level
In Vitro Enzyme Inhibition Studies (e.g., specific protein targets)
No specific data from in vitro enzyme inhibition studies for 2-Ethyl-5-hydroxybenzonitrile are available in the current scientific literature. Therefore, it is not possible to report on its inhibitory activity against any specific protein targets.
Receptor Binding Affinities and Ligand-Target Interactions (molecular modeling, in vitro assays)
Information regarding the receptor binding affinities of this compound is not documented in published research. Without experimental data from in vitro assays or molecular modeling studies, the specific interactions between this compound and any biological receptors remain unknown.
Cellular Pathway Modulation Studies in Cell-Based Assays (in vitro)
There are no available studies that have investigated the effects of this compound on cellular pathways in in vitro cell-based assays. As such, its potential to modulate any specific signaling cascades has not been determined.
Mechanistic Hypotheses of Biological Action at the Molecular Level
In the absence of direct experimental evidence, any proposed mechanism of action for this compound at the molecular level would be purely hypothetical. The functional groups present in the molecule, such as the nitrile and hydroxyl moieties on a substituted benzene (B151609) ring, suggest potential for various types of interactions with biological macromolecules, but these have not been experimentally verified.
Development of Analytical Methodologies for 2 Ethyl 5 Hydroxybenzonitrile
Chromatographic Techniques for Purity Assessment and Quantification (HPLC, GC)
Chromatography is a fundamental technique for separating components within a mixture, making it ideal for assessing the purity of 2-Ethyl-5-hydroxybenzonitrile and quantifying it in the presence of impurities or other substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique well-suited for the analysis of this compound due to its polarity and thermal sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase, causing more polar compounds to elute earlier.
A hypothetical RP-HPLC method could be developed using a C18 column, which provides a nonpolar stationary phase. The mobile phase would likely consist of a mixture of water (often with a pH modifier like formic acid to ensure the phenolic proton is unionized) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would ensure the efficient separation of the main compound from any potential impurities with different polarities. Detection is commonly achieved using a photodiode array (PDA) or a standard UV detector set at the compound's maximum absorbance wavelength.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector at 275 nm |
| Hypothetical Retention Time | 8.5 minutes |
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. For a compound like this compound, direct analysis by GC is possible, but the polar hydroxyl group can lead to peak tailing and reduced column lifetime. To overcome this, a derivatization step is often employed. Silylation, for instance, involves reacting the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a nonpolar trimethylsilyl (B98337) (TMS) group. This increases the compound's volatility and improves its chromatographic behavior.
The derivatized sample would then be injected into a GC system equipped with a nonpolar or mid-polarity capillary column, such as a 5% phenyl polydimethylsiloxane (B3030410) (DB-5) column. A Flame Ionization Detector (FID) is typically used for quantification due to its high sensitivity and wide linear range for organic compounds.
Table 2: Example GC Method Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with FID |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Detector Temperature | 300 °C |
| Injection Mode | Split (50:1) |
| Hypothetical Retention Time | 12.3 minutes (for TMS derivative) |
Spectrophotometric Methods for Quantitative Determination (UV-Vis)
UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantitative determination of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The aromatic ring and conjugated system in this compound make it an excellent candidate for UV-Vis analysis.
The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform the analysis, a pure standard of this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) to prepare a series of solutions with known concentrations. The absorbance of each solution is then measured at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The λmax for this compound would be expected in the UV region, typical for phenolic compounds.
Table 3: Hypothetical Data for UV-Vis Calibration Curve of this compound
| Concentration (µg/mL) | Absorbance at λmax (e.g., 275 nm) |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.763 |
| Regression Equation | y = 0.0761x + 0.001 |
| Correlation Coefficient (R²) | 0.9998 |
Electrochemical Detection Methods
Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive compounds. The phenolic hydroxyl group in this compound is electrochemically active and can be easily oxidized at a suitable electrode surface. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed for its quantitative determination
Future Directions and Research Outlook for 2 Ethyl 5 Hydroxybenzonitrile
Unexplored Synthetic Avenues and Methodological Innovations
The synthesis of polysubstituted aromatic compounds like 2-Ethyl-5-hydroxybenzonitrile is a cornerstone of organic chemistry. While traditional methods exist, future research is poised to explore more efficient, selective, and sustainable synthetic routes.
Key Research Areas:
Late-Stage C-H Functionalization: A primary focus will be the development of catalytic systems that enable the direct introduction of the ethyl and cyano groups onto a phenol (B47542) backbone, or the hydroxyl group onto an ethylbenzonitrile scaffold. Transition metal-catalyzed C-H activation, particularly using palladium, rhodium, or ruthenium, offers a powerful strategy to forge C-C and C-N bonds with high atom economy, avoiding the need for pre-functionalized starting materials. nih.gov Research into directing groups that can be temporarily installed and later removed could provide unprecedented control over regioselectivity.
Photoredox and Electrocatalytic Methods: The use of visible light photoredox catalysis and electrosynthesis represents a green and innovative approach. researchgate.net These methods can generate highly reactive radical intermediates under mild conditions, potentially enabling novel bond formations that are inaccessible through traditional thermal methods. Exploring the radical-based cyanation or ethylation of phenolic precursors could lead to highly efficient synthetic pathways.
Flow Chemistry and Process Optimization: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automated optimization. Developing a continuous flow process for this compound would not only improve efficiency and scalability but also allow for the safe handling of potentially hazardous reagents like cyanides.
Biocatalytic Synthesis: The use of engineered enzymes (biocatalysts) presents a highly sustainable route. Research could focus on identifying or evolving enzymes, such as nitrile hydratases or specific oxidases, capable of selectively transforming readily available bio-based precursors into the target molecule. researchgate.net
Novel Reactivity and Catalytic Transformation Investigations
The unique arrangement of the hydroxyl, ethyl, and nitrile functional groups on the aromatic ring endows this compound with a rich and largely unexplored reactivity profile.
Potential Research Trajectories:
Nitrile Group Transformations: The cyano group is a versatile synthetic handle. Future investigations could explore its catalytic hydrogenation to form aminomethylphenols, which are valuable building blocks for pharmaceuticals and polymers. Furthermore, cycloaddition reactions with azides or other 1,3-dipoles could yield highly functionalized heterocyclic structures, such as tetrazoles and triazoles, with potential biological activities.
Phenolic Hydroxyl Group Derivatization: The hydroxyl group can be readily derivatized to modulate the molecule's properties. Catalytic O-alkylation, O-arylation, or esterification could be explored to create a library of new compounds. These derivatives could be screened for applications ranging from liquid crystals to bioactive molecules.
Ring-Based Catalytic Cross-Coupling: The aromatic ring itself can participate in various cross-coupling reactions. Developing conditions for Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the positions ortho or meta to the existing substituents would enable the synthesis of complex, poly-functionalized aromatic structures. This could involve selective C-H activation or conversion of the hydroxyl group into a triflate, a better leaving group.
Catalytic Polymerization: The bifunctional nature of the molecule (possessing both a nucleophilic hydroxyl group and an electrophilic nitrile) could be exploited for the synthesis of novel polymers. For instance, research could investigate its potential as a monomer in the formation of polyethers, polyesters, or more complex polymeric architectures through catalytic processes.
Advanced Computational Modeling and Machine Learning in Prediction
The integration of computational chemistry and artificial intelligence is revolutionizing how chemical research is conducted. These tools can accelerate discovery by predicting molecular properties and reactivity, thereby guiding experimental efforts.
| Research Area | Computational/AI Tool | Predicted Properties/Outcomes |
| Reactivity Prediction | Density Functional Theory (DFT), Machine Learning (ML) Models | Activation energies, reaction pathways, regioselectivity of catalytic transformations, metabolic stability. nih.govnih.govresearchgate.net |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), ML Regression Models | Electronic properties (HOMO/LUMO), solubility, potential bioactivity, spectroscopic signatures (NMR, IR, UV-Vis). |
| Materials Discovery | Molecular Dynamics (MD) Simulations, High-Throughput Virtual Screening | Crystal packing, self-assembly behavior, charge transport properties for optoelectronic applications. rsc.org |
| Synthetic Route Planning | Retrosynthesis Algorithms (AI-based) | Novel and optimized synthetic pathways, prediction of reaction yields and conditions. |
Advanced computational models can provide deep insights into the electronic structure of this compound, explaining the interplay between its functional groups. Machine learning, trained on large datasets of chemical reactions and molecular properties, can build predictive models to forecast its behavior in various chemical environments with increasing accuracy. nih.govnih.govrsc.org This synergy can significantly reduce the time and resources required for experimental discovery.
Emerging Interdisciplinary Applications (e.g., optoelectronics, sensors)
The functional groups present in this compound make it an attractive candidate for development in materials science, particularly in the fields of optoelectronics and chemical sensing.
Optoelectronic Materials: The benzonitrile (B105546) unit is a common structural motif in materials for organic light-emitting diodes (OLEDs) and other electronic devices. The combination of the electron-withdrawing nitrile group and the electron-donating hydroxyl and ethyl groups creates a push-pull electronic system. Future research could focus on incorporating this molecule as a building block into larger conjugated systems, such as polymers or dendrimers, to create novel materials with tailored photophysical properties like fluorescence and charge-transport capabilities. researchgate.netmdpi.comaps.org
Chemical Sensors: The phenolic hydroxyl group can act as a hydrogen bond donor and a proton-labile site, making it sensitive to changes in its chemical environment. This feature can be harnessed to develop chemosensors. nanointegris.com Research could explore the functionalization of the molecule onto surfaces or into polymeric matrices to create sensors capable of detecting specific analytes, such as metal ions, anions, or volatile organic compounds, through changes in fluorescence, color, or electrical conductivity. marquette.edu
Sustainable and Circular Chemistry Innovations in Production and Utilization
Aligning the lifecycle of this compound with the principles of green and circular chemistry is a critical future direction. This involves minimizing environmental impact from production to end-of-life.
Key Sustainability and Circularity Goals:
Renewable Feedstocks: A major research goal is to develop synthetic pathways that start from bio-based raw materials instead of petroleum-derived precursors. Lignin, a complex polymer abundant in biomass, is rich in phenolic structures and could potentially be engineered through biocatalytic or chemocatalytic routes to produce substituted phenols as starting materials.
Green Solvents and Catalysts: Future syntheses should prioritize the use of environmentally benign solvents like water, supercritical CO2, or bio-derived solvents. researchgate.net The development of recyclable heterogeneous catalysts or earth-abundant metal catalysts would further enhance the sustainability of the process, moving away from hazardous reagents and precious metals. semanticscholar.org
Designing for Degradability and Recyclability: In the context of circular chemistry, the end-of-life of products containing this molecule must be considered. mdpi.comresearchgate.net If used in polymers or materials, research should focus on designing these materials for either controlled biodegradation or, preferably, chemical recycling. This could involve incorporating cleavable linkages into the polymer backbone, allowing the monomer to be recovered and reused, thereby closing the production loop.
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable component for advanced technologies and sustainable chemical practices.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethyl-5-hydroxybenzonitrile, and how can reproducibility be ensured?
- Methodology :
- Step 1 : Start with a hydroxy-substituted benzaldehyde precursor (e.g., 5-hydroxybenzaldehyde). Introduce the ethyl group via alkylation using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent like DMF .
- Step 2 : Convert the aldehyde to the nitrile group using a cyanide source (e.g., KCN or TMSCN) under acidic or catalytic conditions.
- Reproducibility : Document solvent purity, reaction temperatures, and stoichiometric ratios. Provide NMR (¹H/¹³C) and HRMS data for intermediate and final compounds to confirm structural integrity . Include chromatographic purity (HPLC/GC) ≥95% to meet reproducibility standards .
Q. How should researchers characterize this compound to confirm its identity and purity?
- Analytical Workflow :
- Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) to verify ethyl group integration (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for CH₂) and aromatic protons. ¹³C NMR for nitrile carbon (δ ~115–120 ppm) .
- Mass Spectrometry : HRMS (ESI or EI) to confirm molecular ion [M+H]⁺ or [M−H]⁻ peaks.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Documentation : Report melting points (if crystalline) and compare with literature values. Cross-reference spectral data with analogs like 2-Fluoro-5-hydroxybenzonitrile .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Risk Mitigation :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification steps .
- Toxicity Management : Avoid inhalation/ingestion; treat as a potential irritant. No FDA approval exists for human/animal exposure, so restrict use to in vitro studies .
- Waste Disposal : Neutralize cyanide-containing waste with bleach (NaOCl) before disposal .
Advanced Research Questions
Q. How can contradictory data on the physicochemical properties of this compound be resolved?
- Systematic Analysis :
- Literature Review : Use databases like PubMed or Reaxys to collate reported melting points, solubility, and spectral data. Apply EFSA’s systematic review methodology to identify outliers .
- Experimental Variables : Compare solvent systems (e.g., DMSO vs. CDCl₃ for NMR), purity levels, and measurement techniques (DSC vs. capillary melting points). Replicate disputed results under controlled conditions .
- Case Study : If solubility in water conflicts (e.g., 0.1 mg/mL vs. 1.2 mg/mL), perform saturation experiments at 25°C with triplicate measurements .
Q. What strategies optimize the regioselective synthesis of this compound to minimize byproducts?
- Design of Experiments (DoE) :
- Parameter Screening : Vary reaction time, temperature, and catalyst (e.g., Pd/C vs. CuI) to assess yield and selectivity. Use HPLC to quantify byproducts like over-alkylated isomers .
- Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity via controlled heating (e.g., 100°C for 30 minutes vs. 6-hour reflux) .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Compare with analogs like 3-Fluoro-5-hydroxybenzonitrile to identify substituent effects .
- QSAR Modeling : Train models on datasets of benzonitrile derivatives to correlate logP, polar surface area, and IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
